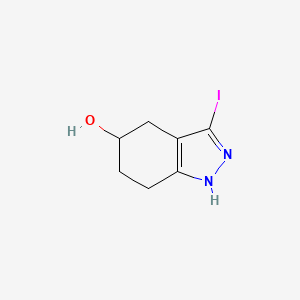

3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

説明

Contextual Significance of Indazole Heterocycles in Chemical Research

Indazole heterocycles are a cornerstone in medicinal chemistry and drug discovery due to their versatile biological activities. nih.govpnrjournal.com These bicyclic structures, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are present in a variety of synthetic compounds with a wide array of pharmacological applications. nih.govbohrium.com The indazole nucleus is a key structural motif in numerous FDA-approved drugs, highlighting its therapeutic importance. pnrjournal.combohrium.com

The broad spectrum of biological activities associated with indazole derivatives includes anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties. nih.gov For instance, several indazole-containing compounds have been developed as kinase inhibitors for cancer therapy, such as Axitinib, Pazopanib, and Entrectinib. pnrjournal.comrsc.org The flexibility of the indazole scaffold allows for diverse substitutions, which in turn modulates its biological and pharmacological profile. nih.govpnrjournal.com This has made the synthesis of novel indazole derivatives a significant area of focus for medicinal chemists aiming to develop new therapeutic agents. nih.govrsc.org

Unique Structural Features and Chemical Nomenclature of 3-Iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

The nomenclature of this compound precisely describes its molecular architecture. The core of the molecule is a "4,5,6,7-tetrahydro-1H-indazole" ring system. This indicates that the benzene portion of the indazole is fully saturated, forming a cyclohexyl ring fused to the pyrazole ring. The "1H" denotes the position of the hydrogen atom on the nitrogen in the pyrazole ring.

The substituents on this core are specified as:

3-iodo : An iodine atom is attached to the third position of the indazole ring.

5-ol : A hydroxyl group (-OH) is attached to the fifth position of the tetrahydroindazole (B12648868) ring.

The molecular formula for a related compound, 3-iodo-4,5,6,7-tetrahydro-1H-indazole, is C7H9IN2, with a molecular weight of 248.06 g/mol . synblock.com The addition of a hydroxyl group to form this compound would alter these values.

Table 1: General Properties of the Parent Compound 4,5,6,7-tetrahydro-1H-indazole

| Property | Value |

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazole |

| CAS Number | 2305-79-5 |

Research Landscape of Iodinated and Tetrahydro-Substituted Indazoles

Due to the limited specific research on this compound, examining the research landscape of its key structural components—iodinated indazoles and tetrahydroindazoles—provides valuable context.

Iodinated Indazoles:

Iodinated indazoles, such as 3-iodo-1H-indazole, serve as important synthetic intermediates in the development of more complex molecules. orgsyn.orggoogle.com The iodine atom at the C-3 position of the indazole ring is a versatile functional group that can be utilized in various cross-coupling reactions, such as Suzuki and Heck reactions. google.com This allows for the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse libraries of indazole derivatives for biological screening. google.com For example, 3-iodo-6-nitro-indazole is a precursor for compounds that are investigated as anti-angiogenesis agents. google.com

Tetrahydroindazoles:

The 4,5,6,7-tetrahydro-1H-indazole scaffold has been the subject of significant research, particularly in the development of enzyme inhibitors. acs.orgnih.gov A notable area of investigation is their use as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a target for cancer therapy. acs.orgnih.gov The synthesis of various substituted tetrahydroindazoles has been a key strategy in optimizing their potency and metabolic stability. acs.org Furthermore, tetrahydroindazole derivatives have been explored as inhibitors of interleukin-2 (B1167480) inducible T-cell kinase (Itk), which has implications for inflammatory and autoimmune diseases. acs.org The synthesis of these compounds often involves the reaction of substituted cyclohexanones with hydrazines. acs.org

Structure

3D Structure

特性

分子式 |

C7H9IN2O |

|---|---|

分子量 |

264.06 g/mol |

IUPAC名 |

3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol |

InChI |

InChI=1S/C7H9IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h4,11H,1-3H2,(H,9,10) |

InChIキー |

VGTYGSKQIVJZBX-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(CC1O)C(=NN2)I |

製品の起源 |

United States |

Synthetic Methodologies for 3 Iodo 4,5,6,7 Tetrahydro 1h Indazol 5 Ol

Direct Synthesis Approaches to 3-Iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol

Direct synthetic routes to this compound are characterized by the sequential construction of the target molecule's key features. This typically involves the initial formation of the bicyclic tetrahydroindazole (B12648868) scaffold, followed by regioselective introduction of the iodine and hydroxyl functionalities.

Cyclization Reactions for the Tetrahydroindazole Core Formation

The foundational step in the synthesis is the construction of the 4,5,6,7-tetrahydro-1H-indazole core. A prevalent and effective method for this is the cyclocondensation reaction between a suitable cyclohexanone (B45756) derivative and a hydrazine (B178648) source. researchgate.netbeilstein-journals.org This acid- or base-catalyzed reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the fused pyrazole (B372694) ring system. nih.gov

The general mechanism for this reaction can be summarized as follows:

Nucleophilic attack: The hydrazine attacks the carbonyl carbon of the cyclohexanone.

Dehydration: Elimination of a water molecule leads to the formation of a hydrazone.

Tautomerization and Cyclization: Tautomerization of the hydrazone to an enamine is followed by an intramolecular nucleophilic attack to form the five-membered pyrazole ring.

Aromatization: A final dehydration step results in the stable aromatic pyrazole ring of the tetrahydroindazole core.

The choice of solvent and catalyst can influence the reaction efficiency. Common solvents include alcohols like ethanol, and catalysts can range from mineral acids to bases like potassium hydroxide (B78521). researchgate.netnih.gov

Regioselective Iodination at C3 Position of the Indazole Scaffold

With the 4,5,6,7-tetrahydro-1H-indazol-5-ol scaffold in hand, the next critical step is the regioselective introduction of an iodine atom at the C3 position of the indazole ring. The C3 position of the 1H-indazole system is known to be susceptible to electrophilic substitution.

A common and effective method for this transformation is direct iodination using molecular iodine (I₂) in the presence of a base. nih.gov Strong bases such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) are often employed to facilitate the reaction. nih.gov The base deprotonates the N1 position of the indazole, increasing the electron density of the heterocyclic ring and activating it towards electrophilic attack by iodine.

Alternative iodinating agents such as N-iodosuccinimide (NIS) can also be utilized, sometimes in the presence of a catalytic amount of an acid like trifluoroacetic acid, particularly for electron-rich aromatic systems. organic-chemistry.org

Table 1: Reagents for C3 Iodination of Indazoles

| Iodinating Agent | Base/Catalyst | Solvent |

| Iodine (I₂) | Potassium Hydroxide (KOH) | Dimethylformamide (DMF) |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (catalytic) | Dichloromethane (DCM) |

Introduction and Derivatization of the Hydroxyl Group at C5 Position

The hydroxyl group at the C5 position is typically introduced by utilizing a correspondingly functionalized cyclohexanone precursor in the initial cyclization step. For the synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-ol, the starting material would be 3-hydroxycyclohexanone. The hydroxyl group generally remains intact during the cyclocondensation reaction with hydrazine.

Further derivatization of the hydroxyl group, if required for subsequent synthetic steps or for modulating the compound's properties, can be achieved through standard organic transformations. These include etherification or esterification reactions.

Multi-Step Synthetic Pathways and Precursor Chemistry

Multi-step synthetic strategies offer greater flexibility in the construction of complex molecules like this compound. These pathways often involve the use of precursors that are strategically modified through a series of reactions, incorporating protective group chemistry to ensure selectivity.

Approaches Involving Halogenated Cyclohexanones and Hydrazine Derivatives

An alternative to starting with a hydroxy-substituted cyclohexanone is to employ a halogenated precursor. For instance, a synthesis could commence with a chlorocyclohexanone derivative. The chloro-substituent can later be displaced by a hydroxyl group through a nucleophilic substitution reaction. This approach can be advantageous depending on the availability and reactivity of the starting materials.

The cyclocondensation reaction would proceed as previously described with the halogenated cyclohexanone and a hydrazine derivative. The resulting halogenated tetrahydroindazole can then undergo nucleophilic substitution to introduce the hydroxyl group at the desired position. The choice of the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) can also be varied to introduce different substituents at the N1 or N2 position of the indazole ring.

Functional Group Interconversions and Protective Group Strategies

In a multi-step synthesis of this compound, protecting the reactive hydroxyl group may be necessary to prevent unwanted side reactions during subsequent transformations, such as the iodination step.

Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or acetals like tetrahydropyranyl (THP) ether. orgsyn.org These groups are stable under a variety of reaction conditions and can be selectively removed when needed.

The synthetic sequence would then involve:

Protection of the hydroxyl group of 3-hydroxycyclohexanone.

Cyclocondensation of the protected cyclohexanone with hydrazine to form the protected tetrahydroindazol-5-ol.

Regioselective iodination at the C3 position.

Deprotection of the hydroxyl group to yield the final product.

Table 2: Common Protecting Groups for Hydroxyl Functions

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | TBAF or HF |

| Tetrahydropyranyl ether | THP | Dihydropyran, p-TsOH | Acidic conditions (e.g., aq. HCl) |

Functional group interconversions may also be employed. For example, a ketone at the C5 position could be reduced to the desired hydroxyl group using a reducing agent like sodium borohydride. This adds another layer of versatility to the synthetic strategy.

Catalytic and Green Chemistry Approaches in this compound Synthesis

The synthesis of complex heterocyclic structures such as this compound increasingly leverages catalytic and green chemistry principles to enhance efficiency, selectivity, and environmental sustainability. These approaches focus on minimizing waste, avoiding hazardous materials, and reducing energy consumption through the use of catalysts, alternative energy sources, and strategic reaction design. While direct synthetic reports for this compound are not extensively detailed, analogous methods for constructing the core indazole scaffold provide a framework for its potential synthesis.

Metal-Mediated and Metal-Free Synthetic Protocols

The construction of the indazole ring system has been significantly advanced by both metal-catalyzed cross-coupling reactions and innovative metal-free methodologies. These protocols offer diverse pathways to functionalized indazoles, which are crucial precursors for more complex derivatives.

Metal-Mediated Synthesis: Transition metals, particularly palladium, copper, rhodium, and silver, are pivotal in catalyzing the formation of C-N and N-N bonds essential for the indazole core. mdpi.combohrium.com Palladium-catalyzed reactions, such as the direct arylation of 2H-indazoles, allow for the introduction of various substituents onto the indazole ring with high efficiency. researchgate.net Copper-catalyzed methods are frequently employed for N-N bond formation through intramolecular cyclization, often using oxygen as a green oxidant. nih.govthieme-connect.com Rhodium(III)-catalyzed C-H activation and annulation cascades provide a direct route to construct substituted indazoles from readily available starting materials like azobenzenes and aldehydes. mdpi.comnih.govnih.gov Furthermore, silver(I)-mediated intramolecular oxidative C-H amination presents an effective strategy for creating 1H-indazoles that may be difficult to synthesize through other methods. nih.govacs.org

Metal-Free Synthesis: In alignment with green chemistry principles, metal-free synthetic routes have gained prominence. These methods circumvent the use of potentially toxic and costly heavy metals. An exemplary approach is the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS), which can be performed under mild conditions, sometimes in environmentally benign solvents like water. rsc.orgresearchgate.net Other metal-free strategies include one-pot reactions and multicomponent approaches that build molecular complexity in a single step from simple precursors. nih.govorganic-chemistry.org For instance, the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a straightforward, metal-free synthesis of indazoles with broad functional group tolerance. organic-chemistry.org

| Approach | Catalyst/Reagent | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Mediated | Palladium (e.g., Pd(OAc)₂) | Direct Arylation, Cyclization | High yield, broad substrate scope for C-3 functionalization. | researchgate.netmdpi.comresearchgate.net |

| Metal-Mediated | Copper (e.g., Cu(OAc)₂) | N-N Bond Formation, C-H Activation | Use of O₂ as a green oxidant, effective for intramolecular cyclization. | nih.govthieme-connect.com |

| Metal-Mediated | Rhodium (e.g., [Cp*RhCl₂]₂) | C-H Activation/Annulation | High efficiency in one-step construction of N-aryl-2H-indazoles. | mdpi.comnih.gov |

| Metal-Mediated | Silver (e.g., Ag₂O) | Intramolecular Oxidative C-H Amination | Effective for synthesizing 3-substituted indazoles difficult to obtain otherwise. | nih.govacs.org |

| Metal-Free | N-Halosuccinimides (NBS, NCS) | Regioselective C-H Halogenation | Environmentally friendly solvents (e.g., water), mild conditions. | rsc.orgresearchgate.net |

| Metal-Free | Molecular Iodine (I₂) | Condensation/Cyclization | Mild catalyst, rapid reaction times at room temperature. | sphinxsai.com |

| Metal-Free | Base-Catalyzed | Condensation/Cyclization | Avoids transition metals, often proceeds under mild conditions. | researchgate.net |

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes. nih.govnih.gov This rapid heating, combined with the potential for solvent-free conditions, leads to increased product yields, enhanced purity, and lower energy consumption. researchgate.netresearchgate.net

The application of microwave technology is particularly relevant for the synthesis of heterocyclic compounds like indazoles. For example, palladium-catalyzed intramolecular oxidative coupling to form indole (B1671886) derivatives has been optimized using microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com Similarly, the synthesis of various triazole derivatives, another important class of nitrogen-containing heterocycles, has been shown to be significantly more efficient under microwave conditions. nih.gov Reaction optimization in MAOS involves fine-tuning parameters such as temperature, pressure, reaction time, and microwave power to maximize yield and minimize by-product formation. This approach allows for the rapid screening of conditions to develop highly efficient and sustainable synthetic protocols. nih.gov

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 1,2,4-triazole (B32235) derivatives | Conventional | 6-7 hours | Good | nih.gov |

| Microwave | 10-15 minutes | Good | ||

| Synthesis of N-substituted triazolylpropenamides | Conventional | Several hours | ~75% | nih.gov |

| Microwave | 33-90 seconds | 82% | ||

| Synthesis of 1,2,3-triazole-based carbazoles | Conventional | Not specified | Good | nih.gov |

| Microwave | Not specified | Good to Excellent |

Electrophilic Cyclization Strategies

Electrophilic cyclization is a fundamental strategy for constructing heterocyclic rings, including the indazole core. This approach involves the intramolecular attack of a nucleophile onto a carbon-carbon multiple bond that has been activated by an electrophile. In the context of synthesizing this compound, an iodocyclization reaction would be a highly relevant and direct method for introducing the iodine atom at the C-3 position while simultaneously forming the pyrazole ring.

This process would typically involve a suitably designed acyclic precursor containing a nucleophilic nitrogen (such as a hydrazone) and an unsaturated system. Upon treatment with an electrophilic iodine source (e.g., molecular iodine, I₂, or N-iodosuccinimide, NIS), the unsaturated bond is activated, triggering a nucleophilic attack from the nitrogen to form the five-membered ring.

Another sophisticated approach involves transition metal-catalyzed C–H bond functionalization followed by a cyclative capture cascade. For instance, cobalt(III)-catalyzed reactions can generate an alcohol intermediate that subsequently undergoes an in-situ cyclization to furnish the final heterocyclic product. nih.gov Additionally, hypervalent iodine(III) reagents have been employed to mediate [3+2] cycloaddition reactions in water, providing a green pathway to functionalized indazoles. researchgate.net Such strategies highlight the versatility of electrophilic cyclization in modern organic synthesis for accessing complex molecular architectures. nih.gov

Reactivity and Chemical Transformations of 3 Iodo 4,5,6,7 Tetrahydro 1h Indazol 5 Ol

Reactions Involving the C-I Bond at the C3 Position

The carbon-iodine bond at the C3 position of the indazole ring is a key site for functionalization. The high polarizability and relative weakness of the C-I bond make it susceptible to a range of reactions, particularly palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

The 3-iodo-1H-indazole moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While direct studies on 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol are not extensively documented, the reactivity of the closely related 3-iodo-1H-indazoles provides a strong basis for predicting its behavior in these transformations. nih.govmdpi.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings. For instance, reactions with various aryl and heteroaryl boronic acids would yield 3-aryl-4,5,6,7-tetrahydro-1H-indazol-5-ol derivatives. Studies on 3-iodoindazoles have shown that these reactions can proceed in moderate to excellent yields, even without the need for N-protection of the indazole ring. nih.govnih.gov Microwave irradiation has been shown to expedite these reactions significantly. nih.gov

The general conditions for Suzuki-Miyaura coupling of 3-iodoindazoles typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a base like sodium carbonate, and a solvent system such as a mixture of dioxane and water. nih.govthieme-connect.de

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on 3-Iodoindazole Systems Data extrapolated from studies on analogous 3-iodo-1H-indazoles.

| Boronic Acid Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Pinacol vinyl boronate | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 3-Vinyl-1H-indazole | 75 | nih.gov |

| 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 3-(3-Methoxyphenyl)-1H-indazole | High | thieme-connect.de |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 3-Phenyl-1H-indazole | 56 |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.org The C3-iodo group of the target molecule is expected to be highly reactive under Sonogashira conditions, allowing for the introduction of various alkynyl substituents. This functionalization is valuable for creating extended π-systems and for further synthetic transformations of the alkyne group. Research on 3-iodoindoles has demonstrated that Sonogashira couplings proceed smoothly to produce a wide range of new alkynylated indazoles. thieme-connect.deresearchgate.net

Typical conditions for Sonogashira coupling involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like diisopropylethylamine (DIPA) or triethylamine (B128534) in a solvent such as DMF. thieme-connect.denih.gov

Table 2: Examples of Sonogashira Coupling Reactions on 3-Iodoindazole Systems Data extrapolated from studies on analogous 3-iodo-1H-indazoles.

| Alkyne Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 3-(Phenylethynyl)-1H-indazole | High | thieme-connect.de |

| 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 3-(Hept-1-yn-1-yl)-1H-indazole | Good | nih.gov |

| 5-Phenylpent-4-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 5-Phenyl-4-(1H-indazol-3-yl)pent-4-yn-1-ol | High | researchgate.net |

While palladium-catalyzed reactions are predominant, the C-I bond at the C3 position can also undergo nucleophilic substitution, although this is less common for sp²-hybridized carbons unless the ring is activated by strong electron-withdrawing groups. In the context of indazoles, direct nucleophilic aromatic substitution (SNAr) at the C3 position is challenging. However, the reactivity can be influenced by the electronic nature of the indazole ring and the reaction conditions. For related heterocyclic systems like indoles, nucleophilic substitution at similar positions has been reported, often proceeding through different mechanisms. researchgate.netresearchgate.netsemanticscholar.orgnih.gov Given the electron-rich nature of the pyrazole (B372694) ring, direct SNAr is generally unfavorable. Alternative pathways, such as those involving organometallic intermediates, are typically required to achieve substitution with nucleophiles like amines or thiols.

Reactivity of the 4,5,6,7-Tetrahydroindazole Ring System

The saturated carbocyclic portion of this compound offers distinct opportunities for chemical modification, separate from the aromatic pyrazole ring.

The cyclohexyl ring fused to the pyrazole can undergo reactions typical of saturated carbocycles. The presence of the hydroxyl group at C5 and the adjacent methylene (B1212753) groups provides handles for various transformations. For instance, oxidation of the secondary alcohol at C5 could yield the corresponding ketone, 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-one. This ketone would then be a substrate for a range of classical ketone reactions, such as alpha-halogenation, aldol (B89426) condensations, or reactions with organometallic reagents. The chemistry of analogous 4,5,6,7-tetrahydroindol-4-ones, which feature a ketone in a similar position, has been explored for the synthesis of complex polyheterocyclic structures. nih.gov

The 4,5,6,7-tetrahydroindazole ring system can be aromatized to the corresponding indazole. This transformation typically requires an oxidizing agent to facilitate dehydrogenation. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for such aromatization processes in related heterocyclic systems. nih.gov Aromatization of this compound would lead to the formation of 3-iodo-1H-indazol-5-ol. This reaction is significant as it connects the chemistry of the tetrahydro- series with that of the fully aromatic indazoles. Studies on the dehydrogenation of 4,5,6,7-tetrahydroindol-4-one have shown that it gives rise to a 4-hydroxy-indole moiety, a structure found in many bioactive alkaloids. nih.gov

Transformations at the 5-Hydroxyl Functionality

The secondary hydroxyl group at the C5 position is a versatile functional group that can be modified through several common organic reactions. libretexts.org

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification can be achieved by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions. medcraveonline.comresearchgate.netresearchgate.net Etherification can be performed using alkyl halides under basic conditions (Williamson ether synthesis) or through other methods like the Mitsunobu reaction. These transformations are useful for modifying the polarity and steric properties of the molecule, and for introducing further functional handles.

Oxidation: As mentioned previously, the secondary alcohol can be oxidized to a ketone using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting ketone, 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-one, would be a key intermediate for further derivatization.

Substitution: The hydroxyl group itself is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. libretexts.org These activated intermediates can then undergo nucleophilic substitution with a variety of nucleophiles, allowing for the introduction of different functional groups at the C5 position with inversion of stereochemistry if the center is chiral.

Esterification and Etherification Reactions

The secondary hydroxyl group at the C-5 position of this compound is a prime site for esterification and etherification reactions.

Esterification: In a typical esterification reaction, the hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are generally acid-catalyzed (e.g., using sulfuric acid or p-toluenesulfonic acid) when reacting with carboxylic acids, or base-mediated (e.g., using pyridine (B92270) or triethylamine) when acylating with acid chlorides or anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent.

Etherification: The formation of ethers from the C-5 hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes an SN2 reaction with an alkyl halide to yield the corresponding ether. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.

Oxidation Reactions

The secondary alcohol at the C-5 position is susceptible to oxidation to form the corresponding ketone, 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-one. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.

Common oxidizing agents include chromium-based reagents like pyridinium chlorochromate (PCC) and Jones reagent (CrO3 in aqueous acetone (B3395972) with sulfuric acid). Milder, more selective methods such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or the Dess-Martin periodinane oxidation are also applicable and may be preferred to avoid potential side reactions with the electron-rich indazole ring.

Nitrogen Atom Reactivity and Regioselectivity on the Indazole Core

The reactivity of the nitrogen atoms in the indazole ring is a key feature of this heterocyclic system, leading to a rich chemistry of N-functionalization.

Tautomerism Studies (1H- vs. 2H-Indazole Forms)

The indazole ring of this compound can exist in two tautomeric forms: the 1H- and 2H-tautomers, which are in equilibrium. In the 1H-tautomer, the proton is located on the N1 nitrogen atom, while in the 2H-tautomer, it resides on the N2 nitrogen. For most indazole derivatives, the 1H-tautomer is thermodynamically more stable.

Theoretical studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that while the 1H tautomer is often more stable, the energy difference between the 1H and 2H forms can be small, and in some cases, the 2H-tautomer can be more stable depending on the substitution pattern. nih.govresearchgate.netdoaj.org The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the indazole core. The presence of the iodo group at the C-3 position and the hydroxyl group on the tetrahydro-ring may influence the tautomeric preference of this compound.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the indazole ring are nucleophilic and readily undergo alkylation and acylation reactions. However, the presence of two reactive nitrogen atoms often leads to the formation of a mixture of N1 and N2 substituted products. The regioselectivity of these reactions is a critical aspect and is influenced by several factors.

N-Alkylation: The alkylation of indazoles typically yields a mixture of N1 and N2 isomers. The ratio of these products is dependent on the reaction conditions, including the nature of the alkylating agent, the base used, and the solvent. Generally, reactions under kinetic control (e.g., using a strong base at low temperature) may favor the N2-alkylated product due to the higher accessibility of the N2 lone pair. In contrast, thermodynamically controlled conditions may favor the more stable N1-isomer. beilstein-journals.orgresearchgate.net Studies on substituted indazoles have shown that the use of sodium hydride in THF can promote N1-selectivity, particularly with electron-deficient indazoles. nih.gov

N-Acylation: The acylation of indazoles also produces a mixture of N1 and N2 acyl indazoles. It has been suggested that N-acylation can initially lead to the N2-substituted regioisomer, which can then isomerize to the more thermodynamically stable N1-isomer. beilstein-journals.org

Below is a table summarizing the general regioselectivity observed in the N-alkylation of substituted indazoles, which can be extrapolated to the reactivity of this compound.

| Reagent/Conditions | Predominant Isomer | Rationale |

| NaH in THF with alkyl bromide | N1 | Formation of a tight ion pair that favors alkylation at the more sterically hindered but thermodynamically more stable position. nih.gov |

| K2CO3 in DMF | Mixture of N1 and N2 | Less selective conditions, leading to a mixture of products. researchgate.net |

| Alkyl tosylates with Cs2CO3 in dioxane | N1 | The cesium cation may coordinate with the indazole nitrogen atoms, directing alkylation. nih.gov |

Isocyanide Insertion and Other N-Functionalizations

While specific data on isocyanide insertion into the N-H bond of this compound is not available, the general reactivity of indazoles suggests that such reactions are plausible. Isocyanide insertion reactions, often catalyzed by transition metals, can lead to the formation of N-functionalized indazole derivatives. These reactions typically involve the insertion of the isocyanide carbon atom into the N-H bond, followed by subsequent transformations to yield various heterocyclic systems.

Other N-functionalizations of the indazole core include reactions with electrophiles such as sulfonyl chlorides to form sulfonamides, and with sources of "NO2+" for nitration, although the latter may be complicated by the reactivity of the activated ring system.

Spectroscopic and Advanced Analytical Characterization of 3 Iodo 4,5,6,7 Tetrahydro 1h Indazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a novel or synthesized compound like 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol, a suite of NMR experiments would be essential to confirm its identity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Elucidation

No specific ¹H NMR data for this compound has been reported in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic-like, or bonded to a heteroatom like iodine, oxygen, or nitrogen), thus confirming the carbon skeleton of the target compound.

No specific ¹³C NMR data for this compound has been reported in the reviewed literature.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Heteroatom Analysis

¹⁵N NMR spectroscopy is a specialized technique used to probe the nitrogen atoms within a molecule. For a compound containing a nitrogen-rich heterocycle like indazole, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms, aiding in the confirmation of the ring structure and tautomeric form.

No specific ¹⁵N NMR data for this compound has been reported in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further evidence for the proposed structure, as specific fragments would correspond to the loss of particular functional groups or parts of the molecular skeleton.

No specific mass spectrometry data for this compound has been reported in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indazole ring, C-H stretches of the aliphatic ring, and potentially the C-I stretch.

No specific IR spectroscopy data for this compound has been reported in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry.

No specific X-ray crystallography data for this compound has been reported in the reviewed literature.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for the detection and characterization of any impurities. The selection of a specific method is contingent upon the physicochemical properties of the analyte and the objectives of the analysis.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach, given the compound's moderate polarity. This method separates compounds based on their hydrophobic interactions with the stationary phase.

A typical RP-HPLC system for the analysis of indazole derivatives would utilize a C18 stationary phase, which provides a non-polar environment. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net The inclusion of an acidic modifier, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the hydroxyl and indazole functional groups. sielc.com Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, providing both quantitative data and information about peak purity.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA at 254 nm |

| Injection Volume | 10 µL |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar hydroxyl and amine functional groups, this compound may require derivatization prior to GC-MS analysis to increase its volatility and thermal stability. nih.gov Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The gas chromatograph separates the derivatized compound from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the molecules are ionized, typically by electron ionization (EI), which involves bombarding the molecules with high-energy electrons. nih.gov This energetic process leads to the formation of a molecular ion and characteristic fragment ions.

The fragmentation pattern in the mass spectrum provides a molecular fingerprint that can be used for structural elucidation. For this compound, a prominent fragment ion at m/z 127, corresponding to the iodine cation (I+), would be expected due to the relatively weak carbon-iodine bond. docbrown.info The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), allowing for the identification of the compound and its impurities.

Table 2: Projected GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min hold), then ramp to 300 °C at 15 °C/min (10 min hold) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than traditional HPLC. nih.gov This results in significantly faster analysis times, improved resolution, and increased sensitivity. nih.gov

The principles of UPLC are similar to HPLC, and methods can often be transferred between the two techniques with appropriate scaling of parameters such as flow rate and gradient times. lcms.cz For the analysis of this compound, a UPLC method would offer a high-throughput option for purity checks and impurity profiling. The use of a UPLC system coupled to a mass spectrometer (UPLC-MS) would provide an even more powerful analytical tool, combining the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry. frontiersin.org

Table 3: Exemplary UPLC Parameters for the High-Throughput Analysis of this compound

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | PDA (200-400 nm) and/or ESI-MS |

| Injection Volume | 2 µL |

Theoretical and Computational Chemistry Studies of 3 Iodo 4,5,6,7 Tetrahydro 1h Indazol 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These computational methods provide a theoretical framework for predicting molecular properties and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol, DFT calculations would be employed to predict a range of properties, including its electronic energy, electron density distribution, and molecular orbitals. These calculations are crucial for understanding the molecule's inherent stability and its likely reactivity in chemical reactions. Different functionals and basis sets within the DFT framework can be utilized to achieve the desired accuracy for the system under study.

Molecular Geometry Optimization and Energy Calculations

A key application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, molecular geometry optimization would involve a computational search for the lowest energy conformation. This process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. Concurrently, precise calculations of the molecule's total electronic energy are performed, which is a fundamental measure of its stability.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a detailed picture of the distribution and energy of electrons within a molecule. This analysis is vital for explaining the electronic properties and reactivity of chemical compounds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. For this compound, the energy gap between the HOMO and LUMO would be a key indicator of its kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface. For this compound, regions of negative electrostatic potential (typically colored in shades of red) would indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) would signify electron-deficient areas that are prone to nucleophilic attack.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry plays a crucial role in elucidating the detailed pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to gain a deep understanding of the underlying reaction mechanisms. For this compound, theoretical methods could be used to predict its behavior in various chemical transformations. This would involve mapping out the potential energy surface for a given reaction, identifying transition states, and calculating activation energies. The resulting energy landscapes provide a quantitative picture of the reaction kinetics and thermodynamics, allowing for the prediction of the most favorable reaction pathways.

Conformational Analysis and Tautomeric Stability Studies

Detailed theoretical and computational studies focusing specifically on the conformational analysis and tautomeric stability of this compound are not extensively available in the reviewed scientific literature. However, computational studies on analogous compounds, such as 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, provide valuable insights into the likely tautomeric preferences of the tetrahydro-indazole core. nih.govresearchgate.net

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. jmchemsci.comresearchgate.net In many indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov Computational methods, including semi-empirical (AM1), ab initio Hartree-Fock (HF), and density functional theory (DFT) at the B3LYP/6-31G** level, have been employed to determine the relative stabilities of such tautomers. nih.govresearchgate.net

For the related 1,5,6,7-tetrahydro-4H-indazol-4-ones, computational studies have shown that the energy difference between the 1H and 2H tautomers can be small, and the most stable form can be influenced by substituents on the ring system. nih.govresearchgate.net For instance, in some substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones, the 2H-tautomer is predicted to be more stable than the 1H form. nih.govresearchgate.net These studies establish a framework for understanding the potential tautomeric equilibrium in this compound.

The conformational analysis of the saturated carbocyclic ring in this compound would involve determining the preferred chair or boat conformations and the axial versus equatorial positioning of the hydroxyl group at the C5 position. Such analyses are typically performed using computational chemistry methods to calculate the potential energy surface and identify the global and local energy minima corresponding to stable conformers. While specific data for the title compound is not available, the principles of conformational analysis of substituted cyclohexanes would apply.

Applications of 3 Iodo 4,5,6,7 Tetrahydro 1h Indazol 5 Ol in Chemical Research

As a Versatile Synthetic Building Block and Intermediate

The strategic placement of the iodo and hydroxyl functional groups on the tetrahydroindazole (B12648868) scaffold makes 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol a highly valuable intermediate in organic synthesis. The iodine atom serves as a handle for various cross-coupling reactions, while the hydroxyl group can be used for further functionalization or to influence the molecule's solubility and binding properties.

The presence of the C-I bond at the 3-position of the indazole ring is the key to its utility as a precursor in advanced organic synthesis. This feature allows for the introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of new therapeutic agents. thieme-connect.deresearchgate.net

The 3-iodoindazole moiety is a common precursor for the synthesis of 3-aryl, 3-vinyl, and 3-alkynyl indazoles through Suzuki, Heck, and Sonogashira couplings, respectively. thieme-connect.deuomustansiriyah.edu.iqresearchgate.net These reactions are known for their high efficiency and functional group tolerance, making them ideal for the late-stage modification of complex molecules. For instance, the Suzuki-Miyaura cross-coupling reaction of 3-iodoindazoles with various boronic acids is a widely employed method for the synthesis of 3-arylindazoles, a common motif in kinase inhibitors and other biologically active compounds. thieme-connect.de

| Reaction Type | Reactants | Catalyst System | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | 3-Iodoindazole derivative, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Arylindazole | Kinase inhibitors |

| Heck Coupling | 3-Iodoindazole derivative, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 3-Vinylindazole | Organic synthesis intermediate |

| Sonogashira Coupling | 3-Iodoindazole derivative, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynylindazole | Synthesis of bioactive molecules |

This table presents potential reactions based on the known reactivity of the 3-iodoindazole core.

The tetrahydroindazole core of this compound serves as a three-dimensional scaffold that can be further elaborated to create complex and diverse chemical structures. The saturated cyclohexane (B81311) ring imparts a non-planar geometry to the molecule, which can be advantageous in designing molecules that target specific protein binding pockets. The hydroxyl group at the 5-position offers a site for further chemical modification, such as esterification, etherification, or oxidation, allowing for the fine-tuning of the molecule's physicochemical properties.

The development of novel compounds based on the 4,5,6,7-tetrahydro-1H-indazole scaffold has been a subject of interest in medicinal chemistry. For example, derivatives of this scaffold have been explored for their potential as sigma-2 receptor ligands, which are of interest for the treatment of central nervous system disorders and cancer. nih.gov The synthesis of these derivatives often involves the modification of the core structure to explore structure-activity relationships. jmchemsci.com

| Modification Site | Reaction Type | Resulting Functional Group | Potential Impact on Properties |

| 3-position (Iodo group) | Cross-coupling reactions | Aryl, vinyl, alkynyl, etc. | Modulation of biological activity |

| 5-position (Hydroxyl group) | Esterification, Etherification | Ester, Ether | Altered solubility, metabolic stability |

| 1-position (NH group) | Alkylation, Arylation | N-Alkyl, N-Aryl | Modified binding affinity and selectivity |

This table illustrates the potential for chemical elaboration of the this compound scaffold.

In Catalysis and Ligand Design

The structural features of this compound also suggest its potential application in the fields of catalysis and ligand design, particularly in the synthesis of N-heterocyclic carbene (NHC) complexes and other ligand systems.

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. The synthesis of NHCs typically involves the deprotonation of a corresponding azolium salt precursor. While there is no direct literature evidence for the use of this compound as an NHC precursor, its underlying tetrahydroindazole framework could potentially be functionalized to form such precursors. The synthesis of NHC ligands from various heterocyclic cores, including those with indole (B1671886) substituents, has been reported, highlighting the modularity of NHC design. nih.gov

Beyond NHCs, the nitrogen atoms within the indazole ring of this compound could potentially coordinate to metal centers, forming the basis for new ligand systems. The development of novel ligands is crucial for advancing metal-catalyzed transformations, enabling new reactivities and selectivities. The synthesis of various transition metal complexes with nitrogen-containing heterocyclic ligands has been extensively studied for applications in catalysis and materials science. mdpi.com

Role in Materials Chemistry Research

While the primary applications of indazole derivatives have been in medicinal chemistry, the unique electronic and structural properties of functionalized heterocycles also make them attractive candidates for materials science research. The development of functional materials often relies on the design and synthesis of novel organic molecules with specific optical, electronic, or self-assembly properties.

The tetrahydroindazole scaffold, when appropriately functionalized, could potentially be incorporated into larger conjugated systems for applications in organic electronics or as components of metal-organic frameworks (MOFs). The versatility of the 3-iodo group allows for the introduction of various functionalities that could tune the material's properties. However, specific research on the application of this compound in materials chemistry is yet to be reported in the literature.

Applications in Agrochemical and Industrial Chemistry (excluding direct product use)

Following a comprehensive review of scientific literature and patent databases, there is no publicly available information detailing the specific applications of This compound as a research intermediate or building block in the fields of agrochemical and industrial chemistry.

While the indazole scaffold is a recognized pharmacophore in medicinal chemistry, leading to the development of various pharmaceuticals, its utility and specific roles in non-pharmaceutical sectors are not well-documented for this particular substituted tetrahydroindazole. nih.govpnrjournal.com The available research focuses on the biological activities of indazole derivatives in a therapeutic context rather than their potential as precursors for herbicides, pesticides, fungicides, or other industrial compounds.

Consequently, there are no detailed research findings or data tables to present regarding the use of This compound in the synthesis of agrochemical or industrial products. The role of this specific chemical as an intermediate in these areas remains unexplored or at least unreported in accessible literature.

Future Perspectives and Challenges in 3 Iodo 4,5,6,7 Tetrahydro 1h Indazol 5 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

The foremost challenge in advancing the study of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is the establishment of efficient and environmentally conscious synthetic routes. Currently, there are no established protocols for the synthesis of this specific molecule. Future research will need to focus on developing novel synthetic pathways, potentially drawing inspiration from the synthesis of related tetrahydroindazole (B12648868) structures. Green chemistry principles, such as the use of less hazardous reagents, solvent minimization, and energy-efficient reaction conditions, will be crucial in creating sustainable and practical synthetic methods.

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is a completely open area of investigation. The presence of the iodo group at the 3-position of the indazole ring suggests potential for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions could be employed to introduce a wide range of substituents, thereby expanding the chemical space around this core structure. Furthermore, the hydroxyl group at the 5-position and the N-H group of the indazole ring offer additional sites for chemical modification. A thorough investigation of its reactivity is essential to unlock its potential as a versatile building block in medicinal and materials chemistry.

Advancements in High-Throughput Screening for Chemical Properties

Once synthetic routes are established and a library of derivatives can be generated, high-throughput screening (HTS) will be instrumental in rapidly assessing the chemical and physical properties of these new compounds. HTS can be employed to evaluate parameters such as solubility, stability, and binding affinity to various biological targets. This will be critical in identifying potential applications for this compound and its analogs. The data generated from these screens will provide valuable structure-activity relationships, guiding the design of future derivatives with optimized properties.

Expanding Chemical Space through Derivatization and Analog Generation

The systematic derivatization of the this compound core will be a key driver of future research. By modifying the substituents at the iodo, hydroxyl, and nitrogen positions, a vast chemical space can be explored. This will allow for the fine-tuning of the molecule's properties to suit specific applications. The generation of a diverse library of analogs will be crucial for understanding the structure-property relationships and for the discovery of new compounds with enhanced performance characteristics.

Q & A

Basic: What are the key synthetic routes and critical steps for preparing 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol?

Answer:

The synthesis typically involves cyclization of iodinated precursors under controlled conditions. A common approach includes:

- Cyclization : Reacting cyclohexanone derivatives with phenylhydrazine under acidic conditions to form the tetrahydroindazole core, followed by iodination at the 3-position using iodine or iodinating agents like N-iodosuccinimide (NIS) .

- Purification : Column chromatography with solvent gradients (e.g., EtOAc/hexanes) or recrystallization to isolate the product .

- Key Challenges : Ensuring regioselective iodination and minimizing dehalogenation side reactions.

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the structure, with characteristic shifts for the hydroxyl (-OH, δ ~5–6 ppm) and iodinated aromatic protons (δ ~7–8 ppm) .

- HRMS/ESI-MS : Validates molecular weight (264.07 g/mol) and isotopic patterns due to iodine .

- Chromatography : TLC (e.g., R in EtOAc/hexanes) and HPLC assess purity .

Advanced: How can cross-coupling reactions be optimized for functionalizing the 3-iodo substituent?

Answer:

The iodine atom enables Pd/Cu-catalyzed cross-couplings:

- Suzuki-Miyaura : Use aryl boronic acids with Pd(PPh)/CuI in THF at 60–80°C. Monitor reaction progress via TLC .

- Sonogashira : Terminal alkynes require PdCl(PPh)/CuI and amine bases (e.g., piperidine) under inert atmospheres .

- Key Considerations : Optimize catalyst loading (1–5 mol%) and solvent polarity to prevent protodeiodination .

Advanced: How do structural features (e.g., iodine, hydroxyl groups) influence the compound’s biological activity?

Answer:

- Iodine : Enhances electrophilicity for covalent binding to targets (e.g., enzymes) and improves pharmacokinetic properties via halogen bonding .

- Hydroxyl Group : Participates in hydrogen bonding, affecting solubility and target affinity. Methylation or acetylation of -OH can modulate activity .

- Case Study : Analogous tetrahydroindazoles show anti-inflammatory and anticancer activity in vitro, with IC values <10 µM in kinase inhibition assays .

Advanced: How can researchers resolve contradictions in solubility data for this compound?

Answer:

- Standardized Protocols : Use kinetic solvent studies (e.g., TECAN IVO system) with phosphate buffer (pH 7.4) and UV/Vis spectroscopy at λ = 254 nm .

- Temperature Control : Measure solubility at 25°C and 37°C to account for thermodynamic variability .

- Data Validation : Cross-reference with HPLC retention times and octanol-water partition coefficients (logP) .

Advanced: What methodologies are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。